molecular formula C10H21NO2 B13175197 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol

Katalognummer: B13175197
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: JEFYKOYGULYZBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol is an organic compound with a complex structure that includes an oxolane ring substituted with an aminobutyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethyloxolane with an aminobutyl derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its oxolane ring and aminobutyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

3-(1-aminobutan-2-yl)-2,5-dimethyloxolan-3-ol

InChI

InChI=1S/C10H21NO2/c1-4-9(6-11)10(12)5-7(2)13-8(10)3/h7-9,12H,4-6,11H2,1-3H3

InChI-Schlüssel

JEFYKOYGULYZBO-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN)C1(CC(OC1C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.